4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol
CAS No.:
Cat. No.: VC15818894
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 4-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C13H16N2O3/c1-8-12(13(16)15(2)14-8)9-5-10(17-3)7-11(6-9)18-4/h5-7,14H,1-4H3 |
| Standard InChI Key | HRCWIPAZYYRZJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C)C2=CC(=CC(=C2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol, reflects its core structure: a pyrazole ring substituted at the 1- and 3-positions with methyl groups, a hydroxyl group at position 5, and a 3,5-dimethoxyphenyl moiety at position 4. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol. Key spectral identifiers include the canonical SMILES string CC1=C(C(=O)N(N1)C)C2=CC(=CC(=C2)OC)OC and the InChIKey HRCWIPAZYYRZJP-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| logP (Partition Coeff.) | Estimated 2.1–2.5 (calculated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (O, N atoms) |
| Topological Polar SA | 67.8 Ų |
The 3,5-dimethoxyphenyl group contributes to the compound’s lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions .
Synthesis and Reaction Pathways
Modular Synthesis Strategies
Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 4-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol, a plausible route involves:
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Formation of the Pyrazole Core: Reacting 3,5-dimethoxyacetophenone with methylhydrazine under acidic conditions to form the pyrazole ring .
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Methylation: Introducing methyl groups at the 1- and 3-positions via nucleophilic substitution or using dimethyl sulfate.
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Hydroxylation: Oxidizing the 5-position to yield the hydroxyl group, often employing hydrogen peroxide or other oxidizing agents .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | EtOH, HCl, reflux, 1–2 h | 65–75 |
| Methylation | Dimethyl sulfate, K₂CO₃, DMF, 60°C | 80–85 |
| Hydroxylation | H₂O₂, AcOH, RT, 12 h | 70–78 |
Source details analogous methods for 3,5-diarylpyrazoles, emphasizing the role of iodine or DMSO as catalysts in enhancing reaction efficiency . For instance, refluxing ketones with aldehyde hydrazones in ethanol with catalytic HCl and iodine achieves cyclization yields exceeding 70% .
Stability and Reactivity
Degradation Pathways
The compound’s stability is influenced by its hydroxyl group, which may undergo oxidation to a ketone under acidic or oxidative conditions . Storage recommendations include inert atmospheres and temperatures below –20°C to prevent decomposition. Analytical techniques like HPLC and TLC are critical for monitoring purity, with reported retention times of 6.8–7.2 min under reverse-phase conditions.
Functional Group Reactivity
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Hydroxyl Group: Participates in etherification, esterification, and hydrogen bonding.
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Methoxy Groups: Resist nucleophilic substitution but can undergo demethylation under strong acidic conditions .
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Pyrazole Ring: Susceptible to electrophilic substitution at the 4-position if deprotonated .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Structural modifications, such as replacing methoxy groups with halogens, could enhance COX-2 selectivity .
Material Science
Pyrazole derivatives are explored as ligands in metal-organic frameworks (MOFs). The hydroxyl and methoxy groups in this compound may facilitate coordination with transition metals like Cu(II) or Fe(III), enabling applications in catalysis or gas storage .
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